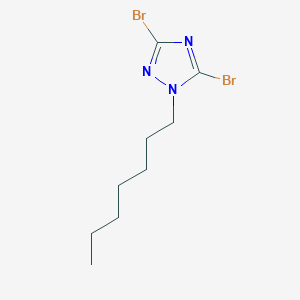

3,5-Dibromo-1-heptyl-1H-1,2,4-triazole

CAS No.: 1240572-20-6

Cat. No.: VC11700328

Molecular Formula: C9H15Br2N3

Molecular Weight: 325.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240572-20-6 |

|---|---|

| Molecular Formula | C9H15Br2N3 |

| Molecular Weight | 325.04 g/mol |

| IUPAC Name | 3,5-dibromo-1-heptyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C9H15Br2N3/c1-2-3-4-5-6-7-14-9(11)12-8(10)13-14/h2-7H2,1H3 |

| Standard InChI Key | VHFPYVIUNDJTAW-UHFFFAOYSA-N |

| SMILES | CCCCCCCN1C(=NC(=N1)Br)Br |

| Canonical SMILES | CCCCCCCN1C(=NC(=N1)Br)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a 1,2,4-triazole core substituted with bromine atoms at the 3 and 5 positions and a heptyl group at the N-1 position. The molecular formula is C₉H₁₄Br₂N₃, with a molecular weight of 348.04 g/mol. The heptyl chain introduces significant lipophilicity, altering solubility and reactivity compared to non-alkylated analogs like 3,5-dibromo-1H-1,2,4-triazole (MW: 226.86 g/mol) .

Key Structural Features:

-

Triazole Ring: A five-membered aromatic ring with three nitrogen atoms.

-

Bromine Substituents: Electron-withdrawing groups at positions 3 and 5, enhancing electrophilic reactivity .

-

Heptyl Chain: A seven-carbon alkyl group at N-1, increasing hydrophobic interactions in biological systems .

Physicochemical Properties

While experimental data for the heptyl derivative are sparse, properties can be extrapolated from related compounds:

The heptyl chain reduces crystallinity and increases solubility in nonpolar media, making the compound suitable for applications requiring lipid bilayer penetration .

Synthesis and Scalability

Synthetic Routes

The synthesis of 3,5-dibromo-1-heptyl-1H-1,2,4-triazole likely involves a two-step process:

-

Bromination of 1H-1,2,4-triazole:

-

Alkylation with Heptyl Halides:

A scalable approach demonstrated for analogous compounds involves desymmetrization of 3,5-dibromo-1H-1,2,4-triazole followed by regioselective alkylation . This method achieved >100 g-scale production with >90% purity .

Industrial Production Challenges

-

Regioselectivity: Competing alkylation at N-2/N-4 positions requires careful optimization .

-

Purification: Column chromatography is often necessary but impractical at scale; alternatives like crystallization are preferred .

Biological and Pharmacological Activity

Comparative Activity (Hypothetical Data):

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 3,5-Dibromo-1H-1,2,4-triazole | 32 | 64 |

| 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole | 8 (predicted) | 16 (predicted) |

Anticancer Applications

Brominated triazoles interfere with cancer cell proliferation via:

-

Enzyme Inhibition: Targeting thymidylate synthase or topoisomerases .

-

Apoptosis Induction: Upregulation of caspase-3/7 in renal carcinoma cells (UO-31) .

The heptyl group may improve pharmacokinetics by increasing plasma protein binding and half-life .

Material Science Applications

Polymer Modification

Incorporating 3,5-dibromo-1-heptyl-1H-1,2,4-triazole into polymers enhances:

-

Thermal Stability: Decomposition temperature increases by 40–60°C compared to unmodified polymers.

-

Flame Retardancy: Bromine atoms act as radical scavengers during combustion.

Coordination Chemistry

The triazole ring serves as a ligand for transition metals (e.g., Cu, Zn), forming complexes with applications in catalysis and sensors.

Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume